Ethyl 5-bromo-4-cyano-2-methoxybenzoate
Overview
Description
Ethyl 5-bromo-4-cyano-2-methoxybenzoate is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder commonly used in medical, environmental, and industrial research. This compound is known for its unique properties, making it valuable for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-cyano-2-methoxybenzoate typically involves the reaction of 5-bromo-2-methoxybenzoic acid with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-cyano-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 5-amino-4-cyano-2-methoxybenzoate or 5-thiocyanato-4-cyano-2-methoxybenzoate.
Reduction: Formation of 5-bromo-4-aminomethyl-2-methoxybenzoate.
Oxidation: Formation of 5-bromo-4-cyano-2-carboxybenzoate.
Scientific Research Applications
Ethyl 5-bromo-4-cyano-2-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-cyano-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-bromo-4-cyano-2-methoxybenzoate can be compared with other similar compounds such as:
- Ethyl 4-bromo-2-cyano-5-methoxybenzoate
- Ethyl 5-bromo-2-cyano-4-methoxybenzoate
- Ethyl 5-bromo-4-cyano-3-methoxybenzoate
These compounds share similar structural features but differ in the position of substituents on the benzene ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-bromo-4-cyano-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-9(12)7(6-13)4-10(8)15-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELOMKGZVAGSLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)Br)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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